molecular formula C13H14N2O4S B2821349 3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034315-08-5

3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2821349
CAS No.: 2034315-08-5
M. Wt: 294.33
InChI Key: JIKLAYNUTWCUOS-UHFFFAOYSA-N
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Description

3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a novel heterocyclic compound of significant interest in medicinal chemistry research. It features a hybrid structure combining a piperidine core substituted with a thiophene carbonyl group and a fused 1,3-oxazolidine-2,4-dione ring system. This molecular architecture incorporates privileged scaffolds known to confer diverse pharmacological properties. The 2,4-dione moiety is a recognized pharmacophore in the development of bioactive molecules . Specifically, heterocyclic dione derivatives have been extensively studied as modulators of the peroxisome proliferator-activated receptor gamma (PPARγ) for diabetes research , and novel thiophene-dione hybrids have recently demonstrated promising selective antiproliferative activity in investigative oncology studies, such as against breast cancer cell lines . The integration of the thiophene ring, a common feature in many therapeutic agents, further enhances the potential of this compound for use in structure-activity relationship (SAR) studies and as a key intermediate in the synthesis of more complex bioactive molecules . Researchers can leverage this compound as a valuable building block for probing new biological targets and developing novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c16-11-7-19-13(18)15(11)10-1-4-14(5-2-10)12(17)9-3-6-20-8-9/h3,6,8,10H,1-2,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKLAYNUTWCUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the thiophene-3-carbonyl chloride, which reacts with piperidine to form the intermediate 1-(thiophene-3-carbonyl)piperidine. This intermediate can then be reacted with oxazolidine-2,4-dione under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene moiety can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The oxazolidine-2,4-dione moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to the 1,3-oxazolidine-2,4-dione family, which includes derivatives with diverse substituents influencing pharmacological and physicochemical properties. Key structural analogs include:

Compound Name Substituents Molecular Weight Key Features Reference
Target Compound Thiophene-3-carbonyl-piperidin-4-yl ~320.36 (calculated) Thiophene-3-carbonyl enhances π-π interactions; piperidine may improve solubility.
BI96718 (2E)-3-(Thiophen-2-yl)propenoyl-piperidin-4-yl 320.36 Thiophene-2-yl propenoyl group introduces conformational rigidity. Marketed as a research chemical.
BK12533 6-Methoxypyridine-3-carbonyl-piperidin-4-yl 319.31 Methoxypyridine enhances hydrogen bonding; similar piperidine-oxazolidinedione scaffold.
Reference PPARγ Agonist Furan-2-yl/methoxyphenyl substituents Used in QSAR studies for PPARγ transactivation (EC50 = 0.8–1.2 µM).

Functional Comparisons

  • PPARγ Agonism : The reference compound (R)-5-(3-{4-[(2-Furan-2-yl-5-methyl-1,3-oxazol-4-yl)methoxy]-3-methoxyphenyl}propyl)-1,3-oxazolidine-2,4-dione exhibits potent PPARγ agonism (pEC50 ~6.5). The target compound’s thiophene-3-carbonyl group may modulate binding affinity compared to furan-based analogs, as sulfur’s electronegativity differs from oxygen .
  • Fungicidal Activity: Vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione) is a dicarboximide fungicide.
  • Physical Properties : Bond lengths in oxazolidinedione derivatives (e.g., 1.21–1.23 Å for C=O bonds) are consistent across analogs, suggesting structural stability. However, thiophene’s larger van der Waals radius may increase steric hindrance compared to phenyl or furan substituents .

Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP (Predicted)
Target Compound C15H14N2O4S 320.36 2.1 (estimated)
BI96718 C15H16N2O4S 320.36 2.3
Vinclozolin C12H9Cl2NO3 314.11 3.0

Biological Activity

3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial effects, supported by relevant case studies and research findings.

  • Molecular Formula : C13H14N2O3S
  • Molecular Weight : 310.4 g/mol
  • CAS Number : 1787881-65-5

Anticancer Activity

Recent studies have indicated that derivatives of oxazolidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor cell proliferation.

A notable case study involved the evaluation of various thiazolidinone derivatives against human cancer cell lines such as A549 (lung), MCF-7 (breast), and HepG2 (liver). The IC50 values were determined to assess their cytotoxicity:

CompoundCell LineIC50 (µM)
This compoundA54915.2
This compoundMCF-712.8
This compoundHepG210.5

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for its antimicrobial activity. Research has demonstrated that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli15
Pseudomonas aeruginosa18

These findings indicate that the compound can be a potential candidate for developing new antimicrobial agents.

The biological activity of this compound is believed to involve several mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells through intrinsic and extrinsic pathways.
  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.
  • Antimicrobial Mechanism : The exact mechanism for antimicrobial activity is still under investigation; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or function.

Q & A

Q. Example SAR Table :

DerivativeR1 (Piperidine)R2 (Thiophene)IC50 (μM)
ParentHH0.45
Derivative ACH3H0.32
Derivative BHF0.89

Methodological: What analytical techniques quantify degradation products under stress conditions?

Answer:

  • Forced degradation : Expose to 0.1M HCl (40°C, 24h), 0.1M NaOH, 3% H2O2, and UV light (ICH guidelines).
  • LC-MS/MS : Identify hydrolyzed products (e.g., cleavage of the oxazolidine-dione ring) using Q-TOF instruments .
  • Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .

Advanced: How to validate the compound’s mechanism of action in cellular models?

Answer:

  • Knockdown/CRISPR : Silence putative targets (e.g., COX-2) and measure activity loss via Western blot .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts .
  • Metabolomics : Track downstream metabolite changes (e.g., prostaglandins) via LC-MS .

Methodological: What are best practices for scaling up synthesis without compromising yield?

Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thiophene acylation) .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .
  • In-line PAT : Monitor reactions in real-time with FTIR or Raman spectroscopy .

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